molecular formula C14H19N3O2S B3007408 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine CAS No. 343375-58-6

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine

Cat. No.: B3007408
CAS No.: 343375-58-6
M. Wt: 293.39
InChI Key: KXMSZOQEHNSQFX-OWBHPGMISA-N
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Description

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Antidepressants

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is related to Lu AA21004, a novel antidepressant. This compound undergoes metabolism involving various cytochrome P450 enzymes to form different metabolites like 4-hydroxy-phenyl, sulfoxide, and benzylic alcohol, which further oxidizes to benzoic acid. Understanding these metabolic pathways is crucial for antidepressant development (Hvenegaard et al., 2012).

Anti-HIV Activity

Piperazine derivatives, structurally similar to this compound, exhibit potential as anti-HIV agents. Their synthesis and evaluation in vitro demonstrate promise for non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Diabetes Management

Compounds like this compound have been studied for their antidiabetic properties. The structural optimization of these compounds led to the discovery of potent antidiabetic agents, enhancing glucose tolerance without hypoglycemic effects (Le Bihan et al., 1999).

Antibacterial and Antifungal Applications

Similar piperazine compounds exhibit antimicrobial activities against various bacterial strains and fungi, making them potential candidates for new antibacterial and antifungal agents (Yung et al., 1971).

Antimalarial Activity

Piperazine derivatives show significant antimalarial activity. Understanding the structure-activity relationship of these compounds contributes to developing new antimalarial drugs (Cunico et al., 2009).

Anti-inflammatory Properties

Research on 1-benzyl-piperazine derivatives demonstrates their potential in reducing inflammation, as evidenced by in vitro and in vivo studies, highlighting their therapeutic potential in anti-inflammatory applications (Ahmed et al., 2017).

Protein Binding Studies

Investigations into the binding of piperazine derivatives to proteins like bovine serum albumin (BSA) help understand the pharmacokinetics of drugs containing these moieties. Such studies are vital in drug development for diseases like cancer and bacterial infections (Karthikeyan et al., 2015).

Antibacterial Drug Development

Synthetic modifications of piperazine derivatives lead to enhanced antibacterial activities against resistant bacterial strains, contributing significantly to the development of new antibiotic drugs (Shroff et al., 2022).

Tuberculosis Treatment

1-Benzyl-piperazine analogs have shown promise in the treatment of tuberculosis. Modifications in their structure improved bioavailability while retaining anti-tuberculosis activity (Tangallapally et al., 2006).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation . .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine are currently unknown. Given the compound’s potential for free radical reactions and nucleophilic substitution, it may affect pathways involving these types of reactions

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown . Future studies should focus on understanding these properties to predict how the compound might behave in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is. Specific information on how these factors influence the action of this compound is currently lacking .

Properties

IUPAC Name

1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSZOQEHNSQFX-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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